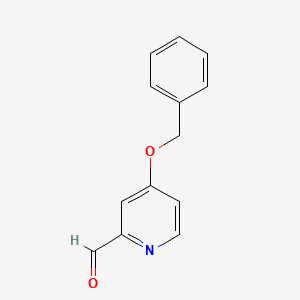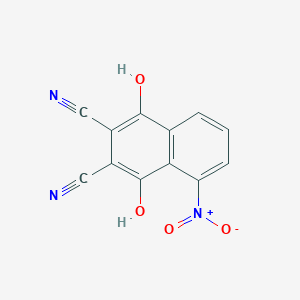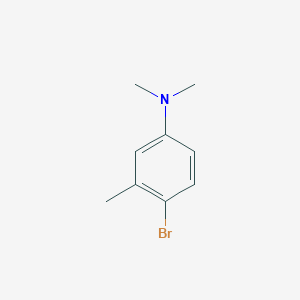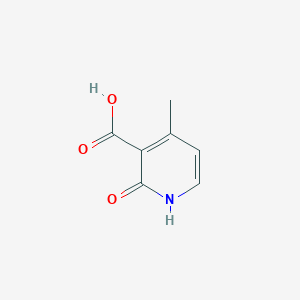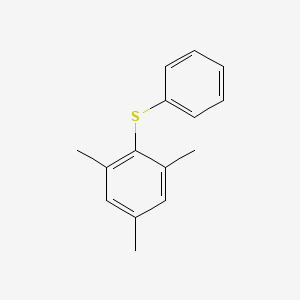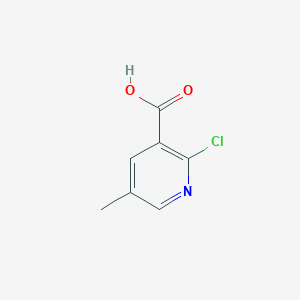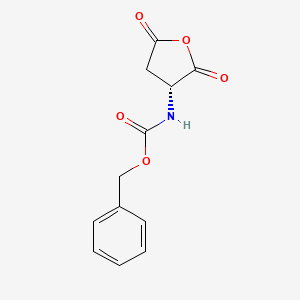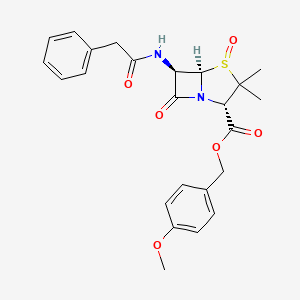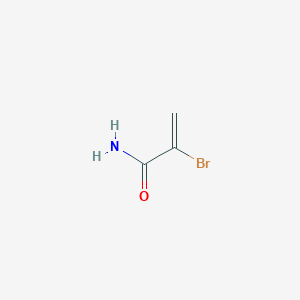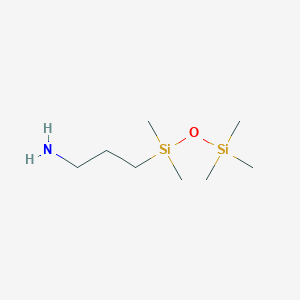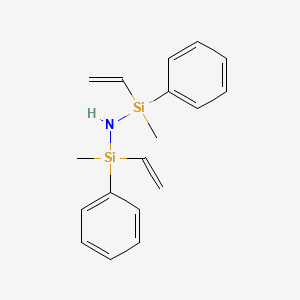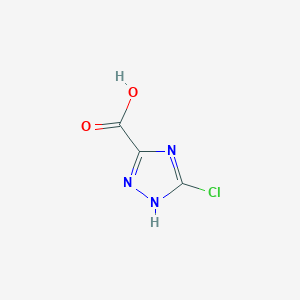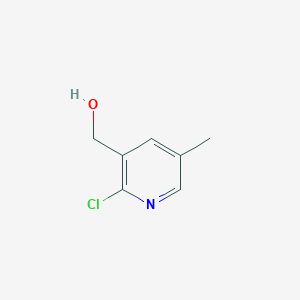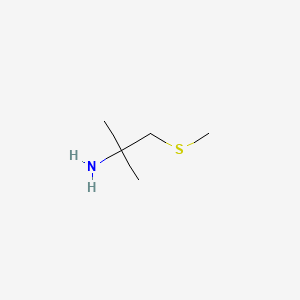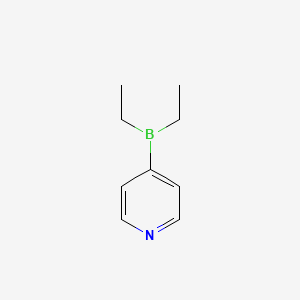
4-(Diethylboranyl)pyridine
Vue d'ensemble
Description
4-(Diethylboranyl)pyridine (4-DEBP) is an organoboron compound that has been used in various scientific research applications due to its unique properties. It is a colorless, odorless, and tasteless solid compound with a molecular weight of 249.87 g/mol. 4-DEBP is a versatile compound that can be used in a variety of reactions and can be easily synthesized. This compound has been studied extensively due to its potential applications in medicinal chemistry, organic synthesis, and material science.
Applications De Recherche Scientifique
Umpolung Approach to the Hydroboration of Pyridines
- Scientific Field : Chemical Science
- Summary of Application : This research presents an umpolung (polarity inversion) approach to the hydroboration of pyridines, which is a novel and efficient synthesis of N-H 1,4-dihydropyridines .
- Methods of Application : This process involves a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex . This method allows for facile preparation of 4-deuterated 1,4-DHPs from an easily accessible deuterium ion source .
- Results or Outcomes : This inverse hydroboration reaction represents a new mode for pyridine functionalization . It enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives that are difficult to prepare using established methods .
Therapeutic Applications of Pyridine Derivatives
- Scientific Field : Medical and Pharmaceutical Sciences
- Summary of Application : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have various therapeutic applications .
- Methods of Application : These compounds are used in the formulation of drugs for their therapeutic properties . The specific methods of application would depend on the particular drug and its intended use.
- Results or Outcomes : These compounds have been found to have anti-cancer, antihypertensive, antiulcer, and antimicrobial properties among others .
Therapeutic Applications of Pyridine Derivatives
- Scientific Field : Medical and Pharmaceutical Sciences
- Summary of Application : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have various therapeutic applications .
- Methods of Application : These compounds are used in the formulation of drugs for their therapeutic properties . The specific methods of application would depend on the particular drug and its intended use.
- Results or Outcomes : These compounds have been found to have anti-cancer, antihypertensive, antiulcer, and antimicrobial properties among others .
Propriétés
IUPAC Name |
diethyl(pyridin-4-yl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN/c1-3-10(4-2)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLPMKLRAJIMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536672 | |
| Record name | 4-(Diethylboranyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylboranyl)pyridine | |
CAS RN |
93830-58-1 | |
| Record name | 4-(Diethylboranyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

